2-Amino-3-bromopropanoic acid
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Overview
Description
2-Amino-3-bromopropanoic acid is an organic compound with the molecular formula C₃H₆BrNO₂. It is a derivative of alanine, where a bromine atom replaces one of the hydrogen atoms on the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-bromopropanoic acid can be synthesized through several methods. One common approach involves the bromination of alanine. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the reaction of acrylic acid with hydrogen bromide (HBr) under controlled conditions. This process is advantageous due to its simplicity, high yield, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Condensation Reactions: It can participate in condensation reactions to form peptides or other complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Substitution: Products like 2-amino-3-hydroxypropanoic acid or 2-amino-3-aminopropanoic acid.
Oxidation: Products like this compound derivatives with higher oxidation states.
Reduction: Reduced forms of the compound, such as 2-amino-3-bromopropanol.
Scientific Research Applications
2-Amino-3-bromopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-amino-3-bromopropanoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in various biochemical pathways. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic Acid: Similar in structure but lacks the amino group.
2-Bromopropanoic Acid: Similar but with different functional groups.
Alanine: The parent compound without the bromine substitution
Uniqueness
2-Amino-3-bromopropanoic acid is unique due to the presence of both an amino group and a bromine atom on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
2-amino-3-bromopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQLXCMGAMWKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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